molecular formula C13H15Cl2NO2 B5627891 N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B5627891
M. Wt: 288.17 g/mol
InChI Key: DCGVFYJQFTYODK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide is a chemical compound with the molecular formula C13H15Cl2NO2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyclopentyl group and a dichlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

    Activation of 2-(2,4-dichlorophenoxy)acetic acid: This step involves converting the acid into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.

    Reaction with cyclopentylamine: The activated intermediate is then reacted with cyclopentylamine to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which play a key role in the inflammatory response. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of this compound, known for its herbicidal properties.

    N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Another derivative with potential biological activities.

    2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide: A compound with similar structural features and potential anti-inflammatory properties.

This compound stands out due to its unique cyclopentyl group, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-9-5-6-12(11(15)7-9)18-8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGVFYJQFTYODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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